pyrazolo[1,5-a]pyridin-6-amine dihydrochloride
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Overview
Description
Pyrazolo[1,5-a]pyridin-6-amine dihydrochloride is a heterocyclic compound that features a fused ring system combining pyrazole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyridin-6-amine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-aminopyridine with hydrazine derivatives, followed by cyclization to form the pyrazolo[1,5-a]pyridine core . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production often requires the use of continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a]pyridin-6-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halides or amines .
Scientific Research Applications
Pyrazolo[1,5-a]pyridin-6-amine dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyridin-6-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to pyrazolo[1,5-a]pyridin-6-amine dihydrochloride include:
- Pyrazolo[1,5-a]pyrimidine derivatives
- Pyrazolo[3,4-b]pyridin-6-one derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives .
Uniqueness
What sets this compound apart is its unique fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
2567495-77-4 |
---|---|
Molecular Formula |
C7H9Cl2N3 |
Molecular Weight |
206.1 |
Purity |
95 |
Origin of Product |
United States |
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